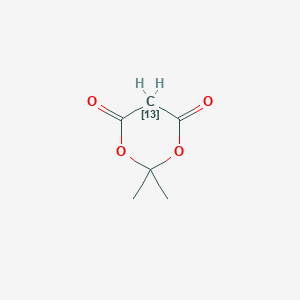

2,2-dimethyl-(513C)1,3-dioxane-4,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-(513C)1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHFUVWIGNLZSC-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC(=O)[13CH2]C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444255 | |

| Record name | Meldrum's Acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123254-02-4 | |

| Record name | Meldrum's Acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 13C Labeled Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 13C labeled Meldrum's acid. This isotopically labeled compound is a valuable tool in various research fields, particularly in mechanistic studies and as a building block for the synthesis of complex labeled molecules.

Core Properties of 13C Labeled Meldrum's Acid

13C labeled Meldrum's acid shares most of its physical and chemical properties with its unlabeled counterpart, with the key difference being the presence of the 13C isotope, which is crucial for nuclear magnetic resonance (NMR) studies and as a tracer in metabolic and biosynthetic pathway investigations.

Table 1: Physical and Chemical Properties of Meldrum's Acid and its 13C Isotopologue

| Property | Value (Unlabeled Meldrum's Acid) | Value (13C Labeled Meldrum's Acid) | Reference |

| IUPAC Name | 2,2-dimethyl-1,3-dioxane-4,6-dione | 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione | [1] |

| CAS Number | 2033-24-1 | 123254-02-4 | [2][3] |

| Molecular Formula | C₆H₈O₄ | C₅¹³CH₈O₄ | [2][4] |

| Molecular Weight | 144.126 g/mol | 145.12 g/mol | [1][2] |

| Appearance | Beige or colorless crystalline solid | Not specified, expected to be similar to unlabeled | [2] |

| Melting Point | 94 to 95 °C (decomposes) | 92-95 °C | [2][3] |

| Solubility in Water | Soluble | Not specified, expected to be similar to unlabeled | [2] |

| Acidity (pKa) | 4.97 | Not specified, expected to be very similar to unlabeled | [2] |

| Purity | - | ≥98% | [4] |

Spectroscopic Data

Table 2: 13C NMR Data of a Related Labeled Compound

| Compound | Labeled Position(s) | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Reference |

| 5-([1'-¹³C]acetyl)-[5-¹³C]Meldrum's acid | C5 and Acetyl C1' | Not specified | 59.94 (keto), 99.81 (enol) | d, J = 36 (keto), d, J = 70 (enol) | [5] |

| 199.84 (keto), 173.79 (enol) | d, J = 36 (keto), d, J = 70 (enol) | [5] |

This data for a dually labeled derivative indicates the approximate chemical shifts for the C5 carbon in both its keto and enol forms, with the observed coupling constants confirming the presence of adjacent 13C labels.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and application of 13C labeled Meldrum's acid.

Synthesis of [5-¹³C]-2,2-dimethyl-1,3-dioxane-4,6-dione ([5-¹³C]Meldrum's acid)

This procedure is adapted from the synthesis of labeled acyl-Meldrum's acid, which starts with labeled malonic acid.[5]

-

Starting Material: [2-¹³C]malonic acid.

-

Reagents: Acetone, acetic anhydride, sulfuric acid.

-

Procedure:

-

A mixture of [2-¹³C]malonic acid and acetone is prepared.

-

Acetic anhydride is added slowly in a controlled manner, with catalytic sulfuric acid present.[6][7]

-

The reaction mixture is stirred, allowing for the condensation reaction to proceed, forming the 1,3-dioxane-4,6-dione ring structure.

-

The product, [5-¹³C]Meldrum's acid, is then isolated and purified, typically by recrystallization.[8]

-

An alternative synthesis route involves the reaction of isopropenyl acetate with [2-¹³C]malonic acid.[3]

Acylation of Meldrum's Acid (General Procedure)

This protocol is essential for creating derivatives used in further synthetic steps.[5][9]

-

Starting Material: Meldrum's acid (or its 13C labeled analogue).

-

Reagents: Dry dichloromethane (CH₂Cl₂), dry pyridine, acetyl chloride.

-

Procedure:

-

Meldrum's acid is dissolved in a mixture of dry CH₂Cl₂ and dry pyridine.

-

The resulting solution is cooled to 0°C.

-

A solution of acetyl chloride in dry CH₂Cl₂ is added to the cooled mixture.

-

The reaction mixture is stirred for 1 hour at 0°C and then for 3 hours at 25°C.

-

The mixture is diluted with water, acidified with 3 M HCl, and extracted with CH₂Cl₂.

-

The organic layers are combined, dried, and the solvent is evaporated to yield the acyl-Meldrum's acid.

-

Applications and Signaling Pathways

13C labeled Meldrum's acid is a versatile reagent in organic synthesis and biochemical studies.

-

Tracer for Biosynthetic Studies: It serves as a precursor for the synthesis of isotopically labeled compounds used to investigate polyketide biosynthesis.[5][10] The 13C label allows for the tracking of carbon atoms through complex metabolic pathways.

-

Labeled Antimicrobial Agent: It has been described as a labeled antimicrobial agent, suggesting its use in studying the mechanism of action or uptake of certain deodorant compositions.[3][4][11]

-

Synthesis of Labeled β-ketoesters: Acyl derivatives of 13C labeled Meldrum's acid can undergo decarboxylative esterification to produce 13C labeled β-ketoesters, which are important intermediates in organic synthesis.[10]

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the synthesis and a key reaction of 13C labeled Meldrum's acid.

Caption: Synthesis of [5-13C]Meldrum's Acid.

Caption: General reaction pathway for 13C labeled β-ketoester synthesis.

References

- 1. Meldrum's Acid-13C | C6H8O4 | CID 10749307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. Meldrum's Acid-13C | 123254-02-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione, a carbon-13 isotopically labeled form of Meldrum's acid. This compound serves as a valuable building block in medicinal chemistry and drug development for introducing a stable isotope label for mechanistic studies and metabolic tracking.

Introduction

2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile reagent in organic synthesis due to the high acidity of its methylene protons at the C5 position. The introduction of a ¹³C label at this position provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based analysis in various research applications. The synthesis of the labeled compound, 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione, follows the well-established procedure for the unlabeled analogue, utilizing [2-¹³C]malonic acid as the labeled precursor.[1]

Synthesis Pathway

The synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione is achieved through the acid-catalyzed condensation of [2-¹³C]malonic acid with acetone in the presence of acetic anhydride.

Experimental Protocols

The following protocol is adapted from the established synthesis of unlabeled Meldrum's acid and is reported to be applicable for the synthesis of the ¹³C-labeled compound.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) |

| [2-¹³C]Malonic Acid | 105.04 |

| Acetone | 58.08 |

| Acetic Anhydride | 102.09 |

| Sulfuric Acid (conc.) | 98.08 |

Procedure:

-

Suspend [2-¹³C]malonic acid in cold (0 °C) acetic anhydride.

-

Slowly add a catalytic amount of concentrated sulfuric acid with vigorous stirring.

-

Continue stirring until the malonic acid is fully dissolved.

-

Slowly add acetone to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to proceed at 0 °C for an extended period (e.g., overnight).

-

Quench the reaction by the addition of cold water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., acetone/hexane or ether/hexane).

Experimental Workflow:

Quantitative Data

Table 1: Reactant Quantities (Illustrative Example)

| Reactant | Amount | Moles | Molar Ratio |

| [2-¹³C]Malonic Acid | 1.05 g | 0.01 | 1 |

| Acetone | 0.87 mL | 0.015 | 1.5 |

| Acetic Anhydride | 2.8 mL | 0.03 | 3 |

| Sulfuric Acid | 2 drops | catalytic | - |

Note: These quantities are illustrative and should be optimized for specific experimental conditions.

Characterization Data

Detailed spectroscopic data for 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione is not explicitly reported in the reviewed literature. However, the following table summarizes the expected and reported data for unlabeled Meldrum's acid, which can be used as a reference. The key distinguishing feature in the ¹³C NMR spectrum of the labeled compound would be a significantly enhanced signal for the C5 carbon.

Table 2: Spectroscopic Data of 2,2-dimethyl-1,3-dioxane-4,6-dione (Unlabeled)

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ ~1.7 (s, 6H, 2xCH₃), ~3.5 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ ~27 (2xCH₃), ~36 (CH₂), ~105 (C(CH₃)₂), ~171 (2x C=O) |

| IR (KBr, cm⁻¹) | ~1740, ~1775 (C=O stretching) |

| Mass Spec (EI) | m/z 144 (M⁺), 129, 100, 85, 58, 43 |

For 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione, the molecular ion peak in the mass spectrum would be expected at m/z 145. The ¹³C NMR spectrum would show a prominent peak for the labeled C5 carbon, and depending on the specific NMR experiment, coupling with adjacent protons might be observed.

Logical Relationships in Synthesis

The successful synthesis of the target molecule is dependent on several key factors and relationships between the reactants and conditions.

Conclusion

The synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione is a straightforward and effective method for introducing a ¹³C isotopic label into the versatile Meldrum's acid scaffold. By adapting the well-established protocol for the unlabeled compound, researchers can readily access this valuable tool for a range of applications in drug discovery and development, particularly for mechanistic and metabolic studies. Further detailed characterization of the labeled product would be a valuable contribution to the scientific literature.

References

The Structural Elucidation and Conformational Landscape of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile organic compound first synthesized in 1908.[1] Initially misidentified, its true cyclic diester structure was later confirmed.[1] Its remarkable acidity (pKa ≈ 4.97) for a carbon acid, coupled with its conformational rigidity, has established it as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of various heterocyclic systems.[2][3][4] This guide provides an in-depth analysis of the structure and conformation of Meldrum's acid, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Molecular Structure and Conformation

The molecular structure of Meldrum's acid consists of a six-membered 1,3-dioxane ring fused with a malonic acid moiety and substituted with two methyl groups at the C2 position.[2] The presence of the two carbonyl groups significantly influences the geometry and electronic properties of the molecule.

Crystallographic Data

The solid-state conformation of Meldrum's acid and its derivatives has been predominantly determined by single-crystal X-ray diffraction. These studies reveal that the 1,3-dioxane-4,6-dione ring typically adopts a boat or a flattened boat conformation.[5] In some derivatives, a screw-boat conformation has been observed.[6] The structural parameters from a representative crystallographic study of a closely related derivative are summarized below.

Table 1: Selected Bond Lengths of a Meldrum's Acid Derivative

| Bond | Length (Å) |

| C7-C8 | 1.384 (3) |

| C7-C3 | 1.374 (3) |

| C-C (mean) | 1.45 |

| C=O (mean) | 1.21 |

| C-O (mean) | 1.38 |

Data extracted from a study on a salt cocrystal containing the Meldrum's acid moiety.[7]

Table 2: Selected Bond Angles of a Meldrum's Acid Derivative

| Angle | Value (°) |

| C3-C7=C8 | 128.81 (19) |

| O-C-O | 109.5 |

| C-C-C | 114.0 |

| O-C=O | 123.0 |

| C-C=O | 118.0 |

Data extracted from a study on a salt cocrystal containing the Meldrum's acid moiety.[7]

Conformational Analysis

Computational studies have been employed to investigate the conformational landscape of Meldrum's acid. The boat conformation is generally found to be the most stable. The high acidity of Meldrum's acid is attributed to the rigid boat conformation, which enforces a specific alignment of the C-H bonds at the C5 position relative to the carbonyl groups, facilitating deprotonation.[8] This contrasts with more flexible acyclic diesters. The stabilization of the resulting enolate anion through resonance further contributes to its acidity.[9]

Experimental Protocols

Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione

The most common method for the synthesis of Meldrum's acid involves the condensation of malonic acid and acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[1][10][11]

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine malonic acid (1.00 mole), acetone (1.14 moles), and concentrated sulfuric acid (0.06 moles) at 0 °C.[10][12]

-

To this stirred slurry, add acetic anhydride (1.25 moles) dropwise at a rate of approximately 2 mL/min, maintaining the temperature at 0 °C.[10][12]

-

After the addition is complete, continue stirring the mixture at 0 °C for 18-24 hours.[12]

-

The resulting solid product is collected by filtration and washed with cold water and then with a cold mixture of diethyl ether and petroleum ether.

-

The crude product can be recrystallized from a mixture of acetone and water or methyl tert-butyl ether to yield pure 2,2-dimethyl-1,3-dioxane-4,6-dione as a white crystalline solid.[12][13]

Caption: Synthesis workflow for Meldrum's acid.

X-ray Crystallography

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.

Methodology:

-

Crystal Growth: Single crystals of Meldrum's acid can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as acetone/water or petroleum ether/acetone.[14]

-

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or pixel detector).[15][16] Data are typically collected at a controlled temperature (e.g., 292 K).[17]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[18]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are routine methods for the characterization of Meldrum's acid and its derivatives.

Experimental Parameters:

-

¹H NMR (500 MHz, CDCl₃): δ 3.65 (s, 2H, CH₂), 1.75 (s, 6H, 2xCH₃).

-

¹³C NMR (125 MHz, CDCl₃): δ 170.5 (C=O), 104.9 (C(CH₃)₂), 48.1 (CH₂), 28.3 (CH₃).[8]

Protocol:

-

Prepare a solution of the sample in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Reactivity and Applications

Meldrum's acid is a key intermediate in various organic transformations, most notably the Knoevenagel condensation.

Knoevenagel Condensation

The active methylene group at the C5 position of Meldrum's acid readily participates in condensation reactions with aldehydes and ketones to form arylidene or alkylidene derivatives.

Caption: Knoevenagel condensation of Meldrum's acid.

Conclusion

2,2-dimethyl-1,3-dioxane-4,6-dione is a molecule of significant interest due to its unique structural features and high reactivity. Its boat-like conformation and pronounced acidity are key to its utility in organic synthesis. The experimental protocols and structural data presented in this guide offer a comprehensive resource for researchers and professionals working with this important compound. Further investigations into its derivatives and their applications in areas such as drug discovery are likely to continue to be a fruitful area of research.

References

- 1. ic.unicamp.br [ic.unicamp.br]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 4. researchgate.net [researchgate.net]

- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 6. 2,2-Dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Crystal Structures, and Density Functional Theory Studies of Two Salt Cocrystals Containing Meldrum’s Acid Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New insight on the origin of the unusual acidity of Meldrum's acid from ab initio and combined QM/MM simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0206673B1 - Process for the preparation of meldrum's acid - Google Patents [patents.google.com]

- 11. Process for the preparation of meldrum's acid - Patent 0206673 [data.epo.org]

- 12. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. rsc.org [rsc.org]

- 17. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. rigaku.com [rigaku.com]

The Anomalous Acidity of Meldrum's Acid: A Deep Dive into its pKa and Structural Rationale

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the unique acidic properties of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.

Meldrum's acid, a versatile reagent in organic synthesis, exhibits an unusually high acidity for a dicarbonyl compound, a property that has intrigued chemists since its discovery. This guide elucidates the structural and electronic factors contributing to its low pKa value and provides an overview of the experimental methods used for its determination.

The Core of Acidity: Understanding the pKa of Meldrum's Acid

Meldrum's acid possesses a pKa of approximately 4.97 in aqueous solution, making it comparable in acidity to carboxylic acids like acetic acid (pKa ≈ 4.76).[1] This is remarkable considering the acidic protons are on a carbon atom situated between two carbonyl groups (an α-carbon), not on a hydroxyl group. The acidity of Meldrum's acid is significantly greater than that of its acyclic analogue, diethyl malonate (pKa ≈ 13), and other cyclic dicarbonyl compounds such as dimedone (pKa ≈ 5.23).[2][3][4]

The exceptional acidity of Meldrum's acid can be attributed to a combination of factors that stabilize its conjugate base:

-

Resonance Delocalization: Upon deprotonation at the C5 position, the resulting negative charge is extensively delocalized through resonance onto the two adjacent carbonyl oxygen atoms. This distribution of the negative charge over multiple atoms significantly stabilizes the conjugate base, thereby increasing the acidity of the parent compound.[1]

-

Conformational Rigidity and Orbital Overlap: The rigid cyclic structure of Meldrum's acid plays a crucial role in its acidity. The six-membered ring is conformationally locked in a boat-like or planar conformation. This geometry enforces a specific alignment of the C-H bond at the acidic carbon with the π systems of the adjacent carbonyl groups. This optimal orbital overlap facilitates the delocalization of the electron pair upon deprotonation, further stabilizing the resulting carbanion. Theoretical studies have suggested that the alignment of the σ* orbital of the C-H bond with the π* orbitals of the carbonyl groups in the ground state leads to a weakening of the C-H bond, contributing to the high acidity.

Quantitative Comparison of Acidity

The acidity of Meldrum's acid is best understood when compared to structurally related dicarbonyl compounds. The following table summarizes the pKa values of Meldrum's acid and other relevant compounds.

| Compound Name | Structure | pKa (in water) |

| Meldrum's Acid | 2,2-dimethyl-1,3-dioxane-4,6-dione | 4.97 |

| Barbituric Acid | 2,4,6(1H,3H,5H)-Pyrimidinetrione | 4.01 |

| Dimedone | 5,5-dimethylcyclohexane-1,3-dione | 5.23 |

| Acetylacetone | Pentane-2,4-dione | 8.95 |

| Diethyl Malonate | Diethyl propanedioate | ~13.0 |

Note: pKa values can vary slightly depending on the experimental conditions (temperature, solvent, ionic strength).

Visualizing the Stability of the Conjugate Base

The resonance stabilization of the conjugate base of Meldrum's acid is a key factor in its high acidity. The following diagram illustrates the delocalization of the negative charge.

Caption: Resonance structures of the conjugate base of Meldrum's acid.

Experimental Determination of pKa

The pKa of an acidic compound like Meldrum's acid is typically determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol

Potentiometric titration is a highly accurate method for determining the pKa of a weak acid. The procedure involves titrating a solution of the acid with a strong base and monitoring the pH of the solution as a function of the volume of titrant added.

Methodology:

-

Preparation of Solutions:

-

A standard solution of the weak acid (e.g., 0.01 M Meldrum's acid) is prepared in a suitable solvent, typically water or a water-cosolvent mixture if solubility is an issue.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

-

Titration Setup:

-

A known volume of the weak acid solution is placed in a beaker with a magnetic stir bar.

-

A calibrated pH electrode is immersed in the solution.

-

The strong base is added incrementally from a burette.

-

-

Data Collection:

-

After each addition of the base, the solution is allowed to equilibrate, and the pH is recorded.

-

The volume of base added and the corresponding pH are recorded throughout the titration, with smaller increments taken near the expected equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).

-

The equivalence point is the point of inflection on the titration curve, where the slope is steepest. This can be determined more accurately from the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa can be determined by measuring the absorbance of the compound in a series of buffer solutions with different known pH values.

Methodology:

-

Spectral Analysis:

-

The UV-Vis spectra of the fully protonated and deprotonated forms of the compound are recorded to identify the wavelengths of maximum absorbance (λmax) for each species.

-

-

Preparation of Solutions:

-

A series of buffer solutions covering a range of pH values around the expected pKa of the compound are prepared.

-

A stock solution of the compound is prepared.

-

-

Absorbance Measurements:

-

A constant aliquot of the stock solution is added to each buffer solution.

-

The absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms have different molar absorptivities.

-

-

Data Analysis:

-

The absorbance is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Conclusion

The pronounced acidity of Meldrum's acid is a consequence of the effective delocalization of the negative charge in its conjugate base, a phenomenon enhanced by its rigid cyclic structure. This unique characteristic makes it a valuable tool in organic synthesis, particularly in reactions requiring a soft, stabilized carbanion. The pKa of Meldrum's acid can be accurately determined using standard analytical techniques such as potentiometric titration and UV-Vis spectrophotometry, providing crucial data for its application in research and development.

References

Spectroscopic and Synthetic Guide to 13C Labeled Meldrum's Acid: A Technical Resource

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 13C labeled Meldrum's acid (2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document also outlines a detailed experimental protocol for its synthesis and explores key reaction mechanisms where isotopic labeling is instrumental. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize isotopically labeled compounds for mechanistic studies and as synthetic intermediates.

Introduction

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, valued for the high acidity of its C5 methylene protons and its utility as a precursor to reactive ketene intermediates.[1] Isotopic labeling of Meldrum's acid at the C5 position with 13C offers a powerful tool for tracking the fate of this carbon atom through complex reaction pathways, providing invaluable insights into reaction mechanisms and biosynthetic processes. This guide focuses on the spectroscopic characterization and synthesis of 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione.

Synthesis of 13C Labeled Meldrum's Acid

The synthesis of 13C labeled Meldrum's acid can be adapted from the well-established procedures for the unlabeled compound.[2][3] The most common and efficient method involves the condensation of malonic acid with acetone, using acetic anhydride as a dehydrating agent and a catalytic amount of sulfuric acid. To introduce the 13C label at the 5-position, commercially available [2-13C]malonic acid is used as the starting material.

Experimental Protocol: Synthesis of 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione

Materials:

-

[2-13C]malonic acid

-

Acetic anhydride

-

Acetone

-

Concentrated sulfuric acid

-

Ice

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend [2-13C]malonic acid (1.0 eq) in acetic anhydride (2.5 eq).

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a solution of acetone (1.2 eq) in acetic anhydride (1.0 eq) to the cooled mixture.

-

To this suspension, add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise, ensuring the temperature remains low.

-

Allow the reaction mixture to stir in the ice bath for 1-2 hours, and then let it warm to room temperature, continuing to stir for an additional 2-3 hours.

-

The reaction mixture is then carefully poured into a beaker containing a mixture of crushed ice and water to precipitate the product.

-

The crude solid is collected by vacuum filtration and washed with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as acetone/hexane or dichloromethane/hexane.

-

The purified 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione is then dried under vacuum.

Spectroscopic Data

The following sections present the expected spectroscopic data for 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione. The data for the unlabeled compound is provided for comparison.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum of 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione is predicted to be similar to that of the unlabeled compound, with the notable exception of a significantly enhanced signal for the labeled C5 carbon. The predicted chemical shifts are presented in Table 1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Notes |

| C2 | ~104.9 | Quaternary carbon of the isopropylidene group. |

| C4, C6 | ~165.5 | Carbonyl carbons. |

| C5 | ~35.3 | 13C labeled methylene carbon; expect a strong, sharp singlet. |

| CH₃ | ~28.6, ~26.8 | Methyl carbons of the isopropylidene group. |

Table 1: Predicted 13C NMR chemical shifts for 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione. Data is extrapolated from known values for similar structures.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 13C labeled Meldrum's acid will exhibit characteristic absorptions for the carbonyl groups and the isopropylidene moiety. The most significant difference compared to the unlabeled compound will be a shift in the vibrational frequencies associated with the C5 carbon. The C-H stretching and bending vibrations of the 13CH₂ group will appear at slightly lower wavenumbers due to the heavier isotope. The expected IR absorption bands are summarized in Table 2.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| C-H (methyl) | 2990-2940 | Stretching |

| ¹³C-H (methylene) | ~2900 (shifted) | Stretching |

| C=O (ester) | 1780-1740 | Symmetric and asymmetric stretching |

| C-O (ester) | 1300-1200 | Stretching |

| C(CH₃)₂ | 1390, 1370 | Gem-dimethyl bending |

Table 2: Predicted major IR absorption bands for 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione.[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione is expected to show a molecular ion peak ([M]⁺) at m/z 145, which is one mass unit higher than that of the unlabeled compound (m/z 144).[6] The fragmentation pattern will be similar to the unlabeled analog, with fragments containing the 13C label appearing at m/z +1 relative to their 12C counterparts. Key expected fragments are listed in Table 3.

| m/z (Predicted) | Fragment Ion | Notes |

| 145 | [C₅¹³CH₈O₄]⁺ | Molecular ion ([M]⁺) |

| 130 | [M - CH₃]⁺ | Loss of a methyl group |

| 102 | [M - C₃H₆]⁺ | Loss of propene (from isopropylidene) |

| 87 | [M - C₃H₆ - CH₃]⁺ | Sequential loss of propene and a methyl group |

| 59 | [C₃H₇O]⁺ | Isopropyl fragment |

| 43 | [C₃H₇]⁺ | Isopropyl cation (often the base peak) |

Table 3: Predicted major fragment ions in the mass spectrum of 2,2-dimethyl-(5-13C)1,3-dioxane-4,6-dione.

Reaction Mechanisms and Applications

The use of 13C labeled Meldrum's acid is particularly valuable for elucidating reaction mechanisms where the C5 carbon plays a central role. Two such fundamental reactions are the Knoevenagel condensation and the thermal decomposition to form a ketene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as Meldrum's acid, to a carbonyl group, followed by dehydration.[7][8] The high acidity of the C5 protons of Meldrum's acid makes it an excellent substrate for this reaction. Using 5-¹³C labeled Meldrum's acid allows for the precise tracking of the C5 carbon in the resulting α,β-unsaturated product.

Thermal Decomposition to Ketene

Upon heating, Meldrum's acid and its derivatives undergo a retro-Diels-Alder reaction to eliminate acetone and carbon dioxide, generating a highly reactive ketene intermediate.[9][10][11] This reaction is a cornerstone of ketene chemistry. By using 5-¹³C labeled Meldrum's acid, the resulting ketene will be labeled at the methylene carbon, which can be used to follow its subsequent reactions, such as cycloadditions or nucleophilic attacks.

Conclusion

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione(2033-24-1) IR Spectrum [chemicalbook.com]

- 6. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Low-temperature ketene formation in materials chemistry through molecular engineering - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

The Thermal Decomposition of 2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile reagent in organic synthesis. Its thermal decomposition is a well-established method for the generation of highly reactive ketene intermediates, which are valuable precursors for a wide range of chemical transformations. This technical guide provides an in-depth overview of the thermal decomposition of Meldrum's acid, focusing on the underlying mechanisms, experimental methodologies, and quantitative data.

Thermal Decomposition Overview

The pyrolysis of Meldrum's acid, whether in the gas phase or in solution, primarily yields three products: acetone, carbon dioxide, and a ketene. This transformation is of significant interest in synthetic chemistry as it provides a clean and efficient route to ketenes, which can be trapped in situ for various cycloadditions and acylations. The decomposition typically occurs at temperatures exceeding 200°C.

Quantitative Data

The thermal stability and decomposition kinetics of Meldrum's acid have been investigated using various techniques, including Thermogravimetric Analysis (TGA). The following tables summarize key quantitative data related to its thermal decomposition.

| Parameter | Value | Method |

| Decomposition Temperature (TGA) | Onset typically above 200 °C | Thermogravimetric Analysis |

| Calculated Gibbs Free Energy Barrier (Concerted Pathway) | Varies with computational model | Density Functional Theory (DFT) |

| Calculated Gibbs Free Energy Barrier (Asynchronous Pathway) | Varies with computational model | Density Functional Theory (DFT) |

Note: Specific experimental yields of acetone, carbon dioxide, and ketene are highly dependent on the reaction conditions (e.g., temperature, pressure, apparatus design) and are not consistently reported in the literature for the parent Meldrum's acid.

Reaction Mechanisms

The thermal decomposition of 2,2-dimethyl-1,3-dioxane-4,6-dione is understood to proceed through two primary mechanistic pathways: a concerted retro-Diels-Alder reaction and an asynchronous (stepwise) hetero-retro-Diels-Alder reaction. The preferred pathway can be influenced by factors such as the presence of substituents on the Meldrum's acid core.

Concerted Retro-Diels-Alder Pathway

In the concerted mechanism, the decomposition occurs in a single, pericyclic step. This pathway involves the simultaneous cleavage of two carbon-oxygen bonds and two carbon-carbon bonds within a six-membered transition state. The electron flow leads directly to the formation of acetone, carbon dioxide, and the ketene intermediate.

Caption: Concerted thermal decomposition pathway of Meldrum's acid.

Asynchronous Hetero-Retro-Diels-Alder Pathway

The asynchronous pathway is a stepwise mechanism. It is initiated by a keto-enol tautomerization, followed by a hetero-retro-Diels-Alder reaction. This process involves the formation of a zwitterionic intermediate, which then fragments to yield the final products. This pathway is often considered for substituted Meldrum's acid derivatives.

Caption: Asynchronous thermal decomposition pathway of Meldrum's acid.

Experimental Protocols

Flash Vacuum Pyrolysis (FVP) is the most common and effective technique for the thermal decomposition of Meldrum's acid to generate and isolate or trap ketene intermediates.

Flash Vacuum Pyrolysis (FVP) Workflow

The following diagram illustrates a typical workflow for an FVP experiment.

Caption: General workflow for a Flash Vacuum Pyrolysis experiment.

Detailed Methodology for Flash Vacuum Pyrolysis (FVP)

Objective: To generate ketene from the thermal decomposition of 2,2-dimethyl-1,3-dioxane-4,6-dione for subsequent reaction or analysis.

Apparatus:

-

A standard FVP apparatus consisting of a sample flask, a pyrolysis tube (typically quartz), a furnace, a cold trap, and a high-vacuum pump.

-

The pyrolysis tube is often packed with an inert material like quartz wool or glass helices to ensure efficient heat transfer to the gaseous molecules.

Procedure:

-

Sample Preparation: Place a known quantity of 2,2-dimethyl-1,3-dioxane-4,6-dione into the sample flask.

-

Apparatus Assembly: Assemble the FVP apparatus, ensuring all connections are vacuum-tight. The cold trap is typically cooled with liquid nitrogen.

-

Evacuation: Evacuate the system using the high-vacuum pump to a pressure typically in the range of 10⁻² to 10⁻³ Torr.

-

Heating: Heat the furnace to the desired pyrolysis temperature (e.g., 400-600 °C). The sample flask is gently heated to sublime the Meldrum's acid into the pyrolysis tube.

-

Pyrolysis and Trapping: The gaseous Meldrum's acid decomposes in the hot zone of the pyrolysis tube. The resulting products, including the ketene, are then rapidly condensed and collected in the cold trap. Acetone and carbon dioxide, being more volatile, may be collected in subsequent traps or vented through the vacuum pump.

-

Product Analysis: After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure. The contents of the cold trap can then be analyzed by various spectroscopic methods (e.g., NMR, IR) or used immediately for further reactions by introducing a trapping agent directly into the cold trap.

Conclusion

The thermal decomposition of 2,2-dimethyl-1,3-dioxane-4,6-dione is a fundamental and synthetically valuable reaction for the generation of ketene intermediates. Understanding the underlying concerted and asynchronous mechanisms, coupled with the application of techniques like Flash Vacuum Pyrolysis, allows for the controlled generation of these reactive species for a multitude of applications in organic synthesis, including the development of novel pharmaceuticals and functional materials. Further research into the precise experimental conditions and the influence of substituents can lead to even greater control and efficiency in the utilization of this powerful chemical transformation.

The Enduring Legacy of Meldrum's Acid: A Technical Guide to its History and Synthesis

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and synthesis of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a uniquely acidic cyclic compound that has become an indispensable tool in organic synthesis. We delve into the original discovery by Andrew Norman Meldrum in 1908, the initial structural misidentification, and the eventual correct structural elucidation. This guide presents detailed experimental protocols for both the historical and modern syntheses of Meldrum's acid, supported by comprehensive tables of quantitative data. Furthermore, visual representations of the synthetic workflow and the historical evolution of its structural understanding are provided to offer a complete resource for researchers, scientists, and professionals in drug development.

Introduction: A Serendipitous Discovery

In 1908, Scottish chemist Andrew Norman Meldrum, during his time at the University of Manchester, reported the synthesis of a novel crystalline solid from the condensation reaction of acetone and malonic acid.[1][2] This compound, which would later bear his name, exhibited an unusually high acidity, leading Meldrum to misidentify its structure as a β-lactone of β-hydroxyisopropylmalonic acid.[2][3] It was not until 1948 that Davidson and Bernhard correctly identified the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione.[3] The remarkable acidity of Meldrum's acid (pKa of 4.97), significantly greater than that of acyclic malonic esters, has been a subject of considerable academic interest and is attributed to its constrained cyclic structure.[1] This unique reactivity has established Meldrum's acid as a versatile reagent in organic chemistry, particularly in Knoevenagel condensations and for the formation of a variety of heterocyclic compounds and other complex molecules.

Andrew Norman Meldrum: The Man Behind the Acid

Andrew Norman Meldrum (1876-1934) was a Scottish scientist recognized for his contributions to organic chemistry and the history of science.[4] His career spanned several institutions, including the universities of Aberdeen, Liverpool, Sheffield, and Manchester, before he joined the Indian Education Service in 1912.[4] His work in India included a professorship at the Madhavlal Ranchodal Science Institute in Ahmedabad and later as the principal of the Royal Institute of Science in Bombay (now Mumbai).[4] While he published on various topics, including the history of the atomic theory, his most enduring legacy is the discovery of the compound that now carries his name.[4]

Quantitative Data

The following tables summarize the key quantitative data for Meldrum's acid.

Table 1: Physicochemical Properties of Meldrum's Acid

| Property | Value |

| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione |

| Other Names | Isopropylidene malonate |

| Molecular Formula | C₆H₈O₄ |

| Molar Mass | 144.126 g·mol⁻¹ |

| Appearance | Beige to colorless crystalline solid |

| Melting Point | 94–95 °C (decomposes)[1] |

| Acidity (pKa) | 4.97[1] |

| Solubility | Sparingly soluble in water |

Table 2: Spectroscopic Data for Meldrum's Acid

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 3.55 (s, 2H, CH₂), 1.75 (s, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃) | δ 171.1 (C=O), 105.2 (C(CH₃)₂), 30.8 (CH₂), 27.6 (CH₃) |

| IR (KBr, cm⁻¹) | ν 1740, 1775 (C=O stretching) |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Meldrum's Original Synthesis (1908) - A Historical Perspective

Modern Synthesis of Meldrum's Acid

Modern procedures have optimized the original method to achieve higher yields and purity. The following protocol is a representative example.

Materials:

-

Malonic acid

-

Acetone

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ice

-

Water

Procedure:

-

A slurry of malonic acid (1.00 mole) and acetone (1.14 moles) is prepared in a reactor at 0 °C with stirring under an inert atmosphere (e.g., nitrogen).[5]

-

Concentrated sulfuric acid (0.06 moles) is added to the mixture.[5]

-

Acetic anhydride (1.25 moles) is added dropwise to the stirred mixture, maintaining the temperature at 0 °C. The addition is performed slowly over approximately one hour.[5]

-

The reaction mixture, which will appear as a yellow slurry, is stirred at 0 °C for an extended period (e.g., 18 hours).[5]

-

The product is isolated by filtration and washed with cold water.

-

The crude product can be recrystallized from a suitable solvent, such as a mixture of acetone and hexane, to yield pure Meldrum's acid.[6]

Yields: Modern, optimized procedures can achieve yields of over 90%.[5][7]

Visualizing the Science

To better understand the synthesis and historical context of Meldrum's acid, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of Meldrum's acid.

Caption: Historical evolution of the structural understanding of Meldrum's acid.

Conclusion

From its serendipitous discovery and initial mischaracterization to its current status as a cornerstone of synthetic organic chemistry, the story of Meldrum's acid is a testament to the dynamic nature of scientific inquiry. Its unique properties, born from its deceptively simple structure, have provided chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of the history, synthesis, and key data associated with Meldrum's acid, offering a valuable resource for those who wish to understand and utilize this remarkable compound in their research and development endeavors.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. en-academic.com [en-academic.com]

- 3. ic.unicamp.br [ic.unicamp.br]

- 4. Page loading... [wap.guidechem.com]

- 5. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0206673B1 - Process for the preparation of meldrum's acid - Google Patents [patents.google.com]

A Technical Guide to 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione: Synthesis, Commercial Availability, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione, a stable isotope-labeled derivative of Meldrum's acid. This document covers its commercial availability through custom synthesis, detailed synthetic protocols, physicochemical properties, and its significant applications in metabolic flux analysis and drug development.

Commercial Availability

-

Cambridge Isotope Laboratories, Inc. (CIL)

-

Sigma-Aldrich (Merck) - through their ISOTEC® brand

-

MedChemExpress

-

Selcia

These suppliers have the capability to synthesize a wide range of isotopically labeled compounds and can provide the necessary certification of isotopic enrichment and chemical purity.

Synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione

The synthesis of the title compound is analogous to the well-established preparation of unlabeled Meldrum's acid, with the key difference being the use of ¹³C-labeled malonic acid as the starting material. Specifically, malonic acid labeled at the C2 position (which corresponds to the C5 position in the final product) is required.

Labeled Starting Material

The necessary precursor, Malonic acid (2-¹³C, 99%), is commercially available from suppliers such as Cambridge Isotope Laboratories, Inc. and Sigma-Aldrich .

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione, adapted from established methods for the unlabeled compound.[1][2][3][4][5]

Reaction:

Caption: Synthetic scheme for 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione.

Materials:

-

Malonic acid (2-¹³C, 99%)

-

Acetone, anhydrous

-

Acetic anhydride

-

Sulfuric acid, concentrated

-

Dichloromethane, anhydrous

-

Pyridine, anhydrous

-

Ice

-

Water, deionized

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Malonic acid (2-¹³C) in a mixture of acetic anhydride and acetone.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Continue stirring the reaction mixture at 0-5 °C for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, carefully add ice-cold water to the reaction mixture to precipitate the product and quench the remaining acetic anhydride.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals thoroughly with cold deionized water.

-

Dry the product under vacuum to yield 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of 2,2-dimethyl-1,3-dioxane-4,6-dione. The data for the ¹³C-labeled compound are expected to be identical to the unlabeled compound, with the exception of the molecular weight and the prominent signal in the ¹³C NMR spectrum at the labeled position.

| Property | Value | Reference(s) |

| Molecular Formula | C₅¹³CH₈O₄ | [6][7] |

| Molecular Weight | 145.13 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 92-96 °C (decomposes) | [6] |

| pKa | 4.97 | [8] |

| Solubility | Soluble in dioxane, acetone, ethanol; sparingly soluble in water | [6][8] |

| ¹H NMR (CDCl₃) | δ ~1.75 (s, 6H, 2xCH₃), δ ~3.6 (s, 2H, CH₂) | [7] |

| ¹³C NMR (CDCl₃) | δ ~27 (2xCH₃), δ ~36 (¹³C-enriched, C5), δ ~105 (C(CH₃)₂), δ ~165 (2x C=O) | [9][10][11] |

Applications in Metabolic Flux Analysis

The primary application for 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione is in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[12][13][14][15][16] This powerful technique allows for the quantitative determination of in vivo metabolic reaction rates (fluxes) by tracing the flow of the ¹³C label from a precursor through various metabolic pathways.

General Workflow for ¹³C-MFA

The workflow for a typical ¹³C-MFA experiment using 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione as a tracer is outlined below.

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocol for Cell Culture Labeling

This protocol provides a general framework for labeling mammalian cells with 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione to study its metabolic fate and its incorporation into downstream metabolites.

1. Cell Culture and Labeling:

-

Culture the cells of interest in a standard growth medium to the desired confluency.

-

Prepare a labeling medium by supplementing the base medium with a known concentration of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione. The concentration should be optimized based on the specific cell line and experimental goals.

-

Remove the standard growth medium and replace it with the labeling medium.

-

Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled compound. It is crucial to perform time-course experiments to ensure isotopic steady-state is reached for accurate flux analysis.

2. Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold saline.

-

Extract the intracellular metabolites using a suitable solvent system, such as a cold mixture of methanol, acetonitrile, and water.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis:

-

Analyze the metabolite extracts using high-resolution mass spectrometry (LC-MS/MS or GC-MS) to identify and quantify the mass isotopologues of downstream metabolites.

-

The mass shift of +1 amu for metabolites incorporating the ¹³C from the C5 position of Meldrum's acid will indicate the active metabolic pathways.

4. Data Analysis and Flux Calculation:

-

Determine the mass isotopomer distributions (MIDs) for key metabolites.

-

Utilize specialized software (e.g., INCA, Metran) to perform computational modeling and estimate the metabolic fluxes that best fit the experimental MIDs.

Potential Signaling Pathways and Drug Development Applications

Meldrum's acid and its derivatives are known to possess a range of biological activities, including antimicrobial and anticancer properties.[17][18] The C5 position is often functionalized to create derivatives with specific biological targets.[17][18]

The use of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione can be instrumental in drug development for:

-

Target Engagement Studies: By tracing the metabolic fate of a drug candidate derived from Meldrum's acid, researchers can confirm its interaction with specific metabolic pathways or enzymes.

-

Mechanism of Action Studies: Understanding how a drug alters metabolic fluxes can provide insights into its mechanism of action and potential off-target effects.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: The labeled compound can be used as a tracer in PK/PD studies to monitor drug uptake, distribution, metabolism, and excretion.

A hypothetical workflow for utilizing this labeled compound in a drug discovery context is presented below.

Caption: Workflow for using a ¹³C-labeled drug candidate in preclinical development.

This technical guide provides a foundational understanding of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione for researchers in academia and the pharmaceutical industry. The ability to trace the C5 carbon of the Meldrum's acid backbone offers a powerful tool for elucidating metabolic pathways and accelerating the development of novel therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ir.unishivaji.ac.in:8080 [ir.unishivaji.ac.in:8080]

- 3. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]

- 4. ic.unicamp.br [ic.unicamp.br]

- 5. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 6. 2,2-二甲基-1,3-二噁烷-4,6-二酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. 2,2-Dimethyl-1,3-dioxane-4,6-dione(2033-24-1) 13C NMR [m.chemicalbook.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 16. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safety, Handling, and Storage of Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile and highly valuable reagent in organic synthesis, prized for its high acidity and utility as a precursor to a variety of chemical intermediates. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safe handling, storage, and disposal of Meldrum's acid, incorporating key quantitative data, detailed experimental procedures, and visual aids to ensure operational safety and experimental success.

Physicochemical and Safety Data

A clear understanding of the fundamental properties of Meldrum's acid is the first step toward its safe utilization. The following tables summarize its key physicochemical and toxicological data.

Table 1: Physicochemical Properties of Meldrum's Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₄ | [1][2][3][4] |

| Molecular Weight | 144.13 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline solid | [3][5] |

| Melting Point | 94-97 °C (decomposes) | [1][3][6] |

| pKa | 4.97 | [1][7][8][9] |

| Solubility | Soluble in water, methanol, and dioxane. | [3][6][10] |

| Decomposition Temperature | Begins to decompose above its melting point; significant pyrolysis occurs at temperatures >200 °C, with an endothermic process noted to begin at 220 °C. | [1][2] |

Table 2: Toxicological and Hazard Data

| Hazard | Description | Reference(s) |

| Acute Toxicity | LD50 Intravenous (mouse): 180 mg/kg. May be harmful if swallowed or inhaled. | [4][11] |

| Skin Corrosion/Irritation | Causes skin irritation. | [11] |

| Eye Damage/Irritation | Causes serious eye irritation. | [11] |

| Respiratory Irritation | May cause respiratory tract irritation. | [11] |

| Incompatibilities | Strong oxidizing agents, moist air, or water. | [11][12] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), acetone, and ketene upon thermal decomposition. | [6][11] |

Thermal Decomposition Pathway

Meldrum's acid undergoes thermal decomposition, particularly at elevated temperatures, to yield highly reactive intermediates. Understanding this pathway is crucial for controlling reactions and avoiding unintended side reactions or pressure buildup in sealed systems. The pyrolysis is a pericyclic reaction that proceeds via the elimination of acetone and carbon dioxide to form a ketene.

Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

When handling Meldrum's acid, the following PPE should be worn at all times:

-

Eye Protection: Chemical safety goggles or a face shield.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][11]

-

Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.[4][11]

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]

-

An eyewash station and safety shower should be readily accessible.[12]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[11][12]

-

Store away from sources of heat, as the compound is heat-sensitive.[2]

The following flowchart outlines the recommended procedures for the safe handling and storage of Meldrum's acid.

Experimental Protocols

General Handling in a Reaction Setup

-

Dispensing: When weighing and transferring solid Meldrum's acid, do so in a fume hood to avoid inhaling any dust. Use appropriate tools to minimize dust generation.

-

Reaction Setup: Assemble the reaction apparatus in a fume hood. If the reaction is to be heated, ensure the setup includes a condenser to prevent the escape of volatile substances.

-

Inert Atmosphere: For reactions sensitive to moisture, handle Meldrum's acid under an inert atmosphere (e.g., nitrogen or argon).[12]

Protocol for Quenching Unreacted Meldrum's Acid

In instances where a reaction does not go to completion or excess Meldrum's acid is used, a careful quenching procedure is necessary to safely neutralize the unreacted material. Due to its acidic nature, a basic solution is used for quenching.

Materials:

-

Reaction mixture containing unreacted Meldrum's acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution

-

Ice bath

-

Stir plate and stir bar

-

pH paper or pH meter

-

Appropriate workup solvents (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Cooling: Cool the reaction vessel containing the unreacted Meldrum's acid in an ice bath to 0-5 °C. This is crucial to control any potential exotherm during neutralization.

-

Slow Addition of Base: While stirring vigorously, slowly add the saturated sodium bicarbonate solution or 1M NaOH solution dropwise to the reaction mixture. Be aware that the reaction with bicarbonate will evolve carbon dioxide gas, so addition must be slow to avoid excessive foaming and pressure buildup.

-

Monitor pH: Periodically check the pH of the aqueous layer using pH paper or a pH meter. Continue adding the basic solution until the pH is neutral (pH ~7) or slightly basic (pH 8-9).

-

Equilibration: Once the desired pH is reached, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for 15-30 minutes to ensure complete neutralization.

-

Workup: Proceed with the standard aqueous workup for the reaction, which typically involves partitioning the mixture between an organic solvent and water, separating the layers, and drying the organic layer.

Conclusion

Meldrum's acid is an invaluable tool in the arsenal of the synthetic chemist. Its safe and effective use hinges on a comprehensive understanding of its properties and potential hazards. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate risks and harness the full synthetic potential of this versatile compound. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and ensure all laboratory personnel are trained on these procedures.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. youtube.com [youtube.com]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. How To Run A Reaction [chem.rochester.edu]

- 7. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 8. chemistry.nd.edu [chemistry.nd.edu]

- 9. chegg.com [chegg.com]

- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Selected applications of Meldrum's acid - a tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: 13C Labeled Meldrum's Acid in Mechanistic Studies

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C5 methylene protons and its utility as a building block for a wide array of molecular architectures.[1][2][3] Its unique structure allows for facile reactions such as alkylations, acylations, and condensations at the C5 position, while the ester-like linkages are susceptible to nucleophilic attack, leading to ring-opening.[3][4] In mechanistic studies, isotopic labeling is a powerful, non-invasive technique used to trace the fate of atoms and bond arrangements throughout a chemical or biochemical transformation.[5][6][7] By strategically replacing ¹²C with its heavier, NMR-active isotope ¹³C in a Meldrum's acid derivative, researchers can gain profound insights into complex reaction mechanisms, biosynthetic pathways, and the flow of carbon atoms from reactant to product.[6]

These application notes provide a guide for researchers, scientists, and drug development professionals on the use of ¹³C labeled Meldrum's acid to investigate reaction mechanisms. Included are key applications, detailed experimental protocols, and methods for data analysis.

Applications in Mechanistic Elucidation

The primary application of ¹³C labeled Meldrum's acid is to serve as a tracer in chemical reactions and biological pathways. The position of the ¹³C label in the final product(s), as determined by ¹³C NMR spectroscopy and mass spectrometry, provides definitive evidence for proposed mechanistic steps.

Application 1: Tracing Carbon Skeletons in Polyketide Biosynthesis

Polyketide biosynthesis involves the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA, to form complex natural products.[8] ¹³C labeled Meldrum's acid derivatives can be used to synthesize isotopically labeled precursors for these pathways, allowing for the precise determination of how carbon atoms are incorporated into the final structure.

Acyl-Meldrum's acids serve as excellent precursors for β-ketoesters and their derivatives.[9][10] By labeling specific carbon atoms in the acyl-Meldrum's acid, one can generate specifically labeled polyketide building blocks. For instance, the synthesis of N-acetyl-S-([2,3-¹³C₂]acetoacetyl)cysteamine, a labeled polyketide chain starter unit, was accomplished using doubly labeled acetyl-Meldrum's acid.[8][9] Analysis of the resulting product by ¹³C NMR showed distinct doublet signals due to ¹³C-¹³C coupling, confirming that the C2-C3 bond of the acetoacetyl group originated directly from the labeled precursor.[8] This methodology provides unambiguous evidence for the incorporation and transformation of precursor molecules in biosynthetic studies.

Application 2: Elucidating Reaction Mechanisms of Acylketenes

Acyl derivatives of Meldrum's acid are known to generate highly reactive acylketene intermediates upon pyrolysis.[1] These intermediates can undergo a variety of cycloaddition and acylation reactions. Understanding the precise mechanism of these reactions is crucial for controlling product formation.

By using a ¹³C label at the carbonyl carbon of the acyl group on Meldrum's acid, researchers can follow the fate of this specific carbon atom. For example, in a reaction where an acylketene is trapped by a nucleophile, the position of the ¹³C label in the final product can differentiate between a concerted or a stepwise mechanism, or between different possible rearrangement pathways. The presence or absence of the label in certain fragments of the product molecule, as determined by mass spectrometry or NMR, provides a clear picture of the bond-forming and bond-breaking events.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and use of ¹³C labeled Meldrum's acid derivatives in mechanistic studies.

Protocol 1: Synthesis of [5-¹³C]-Meldrum's Acid

This protocol describes the synthesis of Meldrum's acid labeled at the C5 position, starting from commercially available ¹³C-labeled malonic acid.

Materials:

-

[2-¹³C]-Malonic acid (or [1,3-¹³C₂]-Malonic acid for double labeling)

-

Acetic anhydride, cold (0°C)

-

Concentrated sulfuric acid

-

Acetone (in alternative syntheses)[11]

-

Dry solvents[8]

-

Standard glassware for organic synthesis

Procedure:

-

Suspend ¹³C-labeled malonic acid (1.0 eq) in cold (0°C) acetic anhydride (3.0 eq).[8]

-

With vigorous stirring, slowly add concentrated sulfuric acid (catalytic amount, ~0.1 eq). Continue stirring until all the solid has dissolved.[8]

-

Note: An alternative synthesis involves the condensation of malonic acid with acetone in acetic anhydride with a sulfuric acid catalyst.[11][12]

-

Allow the reaction to proceed for 2-4 hours at 0°C, then let it warm to room temperature and stir for an additional 12 hours.

-

Pour the reaction mixture onto ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., acetone/hexane) to yield pure [5-¹³C]-Meldrum's acid.[10]

-

Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹³C NMR will show an enhanced signal for the C5 carbon.

Protocol 2: Synthesis of 5-([1'-¹³C]acetyl)-[5-¹³C]-Meldrum's Acid

This protocol details the acylation of labeled Meldrum's acid to produce a doubly labeled acyl derivative, a key precursor for mechanistic studies.[8]

Materials:

-

[5-¹³C]-Meldrum's acid (from Protocol 1)

-

[1-¹³C]-Acetyl chloride

-

Anhydrous pyridine[10]

-

Anhydrous dichloromethane (DCM)[10]

-

Standard Schlenk line or glovebox for handling anhydrous reagents

Procedure:

-

Dissolve [5-¹³C]-Meldrum's acid (1.0 eq) in anhydrous DCM in a flame-dried, round-bottomed flask under an argon atmosphere.[10]

-

Cool the solution in an ice bath (0°C).

-

Add anhydrous pyridine (2.4 eq) dropwise with stirring.[10]

-

In a separate flask, prepare a solution of [1-¹³C]-acetyl chloride (1.1 eq) in anhydrous DCM.

-

Add the acetyl chloride solution dropwise to the Meldrum's acid solution at 0°C.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with dilute HCl. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 5-([1'-¹³C]acetyl)-[5-¹³C]-Meldrum's acid.[10] This product is often used in the next step without further purification.[10]

Protocol 3: Mechanistic Study via Decarboxylative Thioesterification and NMR Analysis

This protocol demonstrates how to use the labeled acyl-Meldrum's acid to synthesize a labeled β-ketothioester and analyze the product to confirm the carbon skeleton's fate.[8]

Materials:

-

Crude 5-([1'-¹³C]acetyl)-[5-¹³C]-Meldrum's acid (from Protocol 2)

-

N-acetylcysteamine

-

Anhydrous solvent (e.g., benzene or toluene)

-

NMR tubes and deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Procedure:

-

Dissolve the crude 5-([1'-¹³C]acetyl)-[5-¹³C]-Meldrum's acid (1.0 eq) and N-acetylcysteamine (1.2 eq) in an anhydrous solvent.

-

Reflux the reaction mixture for 2-4 hours. The reaction involves a decarboxylative thioesterification.[8]

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting N-acetyl-S-([2,3-¹³C₂]acetoacetyl)cysteamine by flash column chromatography.

-

Data Analysis:

-

Dissolve the purified product in a suitable deuterated solvent for NMR analysis.

-

Acquire a high-resolution ¹³C NMR spectrum.

-

The presence of two adjacent ¹³C labels will result in doublet signals for both carbons due to ¹J(C,C) coupling.

-

For N-acetyl-S-([2,3-¹³C₂]acetoacetyl)cysteamine, enhanced doublets are expected for C2 and C3 of the acetoacetyl moiety, confirming that the acetyl group from Meldrum's acid remained intact and formed the C2-C3 bond of the product.[8]

-

Data Presentation

Quantitative data from NMR analysis is crucial for confirming the results of isotopic labeling studies. The following table summarizes representative ¹³C NMR data for labeled compounds synthesized from acyl-Meldrum's acid, as described in the literature.[8]

| Compound | Labeled Position(s) | ¹³C NMR Chemical Shift (δ, ppm) | J-coupling (Hz) |

| N-acetyl-S-([2,3-¹³C₂]acetoacetyl)cysteamine (keto form) | C2, C3 | 59.94 (C2), 199.84 (C3) | ¹J(C,C) = 36 |

| N-acetyl-S-([2,3-¹³C₂]acetoacetyl)cysteamine (enol form) | C2, C3 | 99.81 (C2), 173.79 (C3) | ¹J(C,C) = 70 |

| N-acetyl-S-([3-¹³C]-3-hydroxybutyryl)cysteamine | C3 | 65.0 | N/A |

| N-acetyl-S-([2,3-¹³C₂]-3-hydroxybutyryl)cysteamine | C2, C3 | 52.49 (C2), 64.99 (C3) | ¹J(C,C) = 37 |

Table 1: Representative ¹³C NMR data for isotopically labeled compounds derived from ¹³C-acyl-Meldrum's acid. Data sourced from biosynthetic studies of polyketides.[8]

Visualizations

Diagrams created using Graphviz are provided to illustrate key workflows and concepts.

Caption: Synthesis workflow for doubly ¹³C labeled acyl-Meldrum's acid.

Caption: Logic diagram for using ¹³C labeling to distinguish reaction mechanisms.

Caption: General workflow for mechanistic studies using isotopic labeling.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 12. ic.unicamp.br [ic.unicamp.br]

Application Notes and Protocols: Knoevenagel Condensation with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)